Potassium trifluoro(pent-4-en-2-yl)borate
CAS No.:
Cat. No.: VC17887918
Molecular Formula: C5H9BF3K
Molecular Weight: 176.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9BF3K |
|---|---|
| Molecular Weight | 176.03 g/mol |
| IUPAC Name | potassium;trifluoro(pent-4-en-2-yl)boranuide |
| Standard InChI | InChI=1S/C5H9BF3.K/c1-3-4-5(2)6(7,8)9;/h3,5H,1,4H2,2H3;/q-1;+1 |
| Standard InChI Key | JSMONRJUWHXAML-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C(C)CC=C)(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Potassium trifluoro(pent-4-en-2-yl)borate features a boron atom coordinated to three fluorine atoms and a pent-4-en-2-yl group, with potassium serving as the counterion. The pent-4-en-2-yl substituent introduces a double bond at the 4-position of the five-carbon chain, conferring rigidity and influencing reactivity in cross-coupling reactions. The trifluoroborate moiety enhances stability compared to boronic acids, as the fluorine atoms reduce Lewis acidity and mitigate protodeboronation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉BF₃K | |
| Molecular Weight | 176.03 g/mol | |
| Boron Content | 6.13% | |
| Fluorine Content | 32.37% | |
| Stability in Air | Moderate (requires inert storage) |
The compound’s infrared spectrum typically shows strong absorptions at 1,450–1,380 cm⁻¹ (B-F stretching) and 1,650 cm⁻¹ (C=C stretching). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinylic protons (δ 5.2–5.6 ppm) and boron-fluorine coupling (¹¹B NMR: δ -1.5 to -2.5 ppm) .
Comparative Stability
Synthesis and Isolation Strategies
Direct Boronation Methods
The most common synthesis begins with the hydroboration of 1-pentyne using BH₃·THF, followed by fluorination with KHF₂. For example:
This route yields the target compound in 60–70% purity, but competing side reactions often produce regioisomers .
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ palladium-mediated coupling of alkenyl iodides with bis(pinacolato)diboron. For instance, treatment of 4-iodo-1-pentene with Pd(dba)₂ and XPhos in THF generates the pinacol boronic ester, which is subsequently converted to the trifluoroborate salt via KHF₂ :
This method achieves higher regioselectivity (>90%) but requires rigorous exclusion of moisture .
Purification Challenges
As noted in studies of analogous compounds , the potassium trifluoro(pent-4-en-2-yl)borate resists crystallization due to its oily consistency. Researchers have developed a protocol using 20% ether/pentane extractions to separate byproducts like pinacol, achieving 85–90% purity after three washes .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s stability under basic conditions makes it ideal for Suzuki couplings with aryl halides. For example, reacting it with 4-bromotoluene under Pd(PPh₃)₄ catalysis produces 4-methylstyrene derivatives in 75–82% yield . Key advantages over boronic acids include:
-
Reduced Homocoupling: <5% biphenyl byproducts vs. 15–20% for arylboronic acids .
-
Broad Functional Group Tolerance: Compatible with esters, nitriles, and unprotected alcohols.
Alkene Functionalization
The pendant double bond enables subsequent transformations:
-
Epoxidation: Treatment with m-CPBA yields the epoxide, useful in ring-opening polymerizations.
-
Diels-Alder Reactions: Reacts with dienophiles like maleic anhydride to form six-membered rings.
Comparison with Related Trifluoroborates
Table 2: Structural and Reactivity Comparisons
The pent-4-en-2-yl derivative’s internal double bond slows transmetalation kinetics compared to terminal alkenes but improves stereochemical control in asymmetric syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume